

Application Notes and Protocols for Fasitibant Free Base In Vitro Assay

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Compound of Interest

Compound Name: *Fasitibant free base*

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Introduction

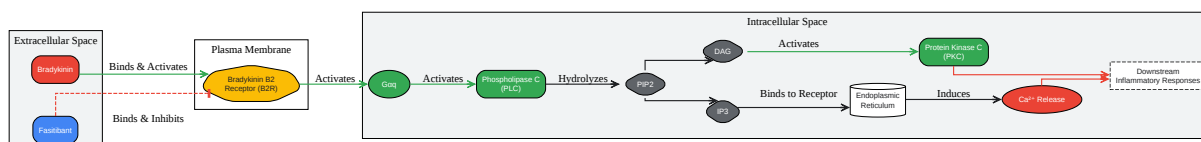
Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1][2] Bradykinin, the natural ligand for the B2R, is a pro-inflammatory peptide that mediates responses such as vasodilation, increased vascular permeability, and pain.[1][3] By blocking the B2R, Fasitibant can mitigate these inflammatory effects, making it a compound of interest for therapeutic applications in conditions like osteoarthritis and inflammatory pain.[1][2][4] The following protocols describe standard in vitro methods for characterizing the inhibitory activity of **Fasitibant free base** on the human bradykinin B2 receptor.

Mechanism of Action

The bradykinin B2 receptor is constitutively expressed in various tissues and, upon binding bradykinin, couples primarily through Gαq to activate Phospholipase C (PLC).[3][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[3] This signaling cascade is central to the pro-inflammatory effects of bradykinin. Fasitibant acts

as a competitive antagonist at the B2 receptor, preventing bradykinin from binding and initiating this downstream signaling.[1]

Bradykinin B2 Receptor Signaling Pathway



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Caption: Bradykinin B2 receptor signaling and inhibition by Fasitibant.

Data Presentation: In Vitro Activity of Fasitibant

The inhibitory potency of Fasitibant is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its equilibrium dissociation constant (K_b or K_i). These values are determined from concentration-response curves generated in functional assays.

Assay Type	Cell Line	Parameter	Fasitibant Value (nM)	Reference Compound (Icatibant) Value (nM)
Calcium Mobilization	CHO cells expressing human B2R	Kb	~1-10	2.81
Calcium Mobilization	HEK293 cells expressing human B2R	Kb	~0.2-1.5	-
Human Umbilical Vein Contraction	Primary human tissue	pA2 (converted to nM)	~0.2-2.6	8.71

Note: The values presented are representative figures from the scientific literature for B2R antagonists and may vary depending on the specific experimental conditions.^{[7][8]} Fasitibant's potency is shown to be comparable or superior to Icatibant.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This is a common functional assay to determine the potency of B2R antagonists by measuring the inhibition of bradykinin-induced intracellular calcium release.^{[7][8][9]}

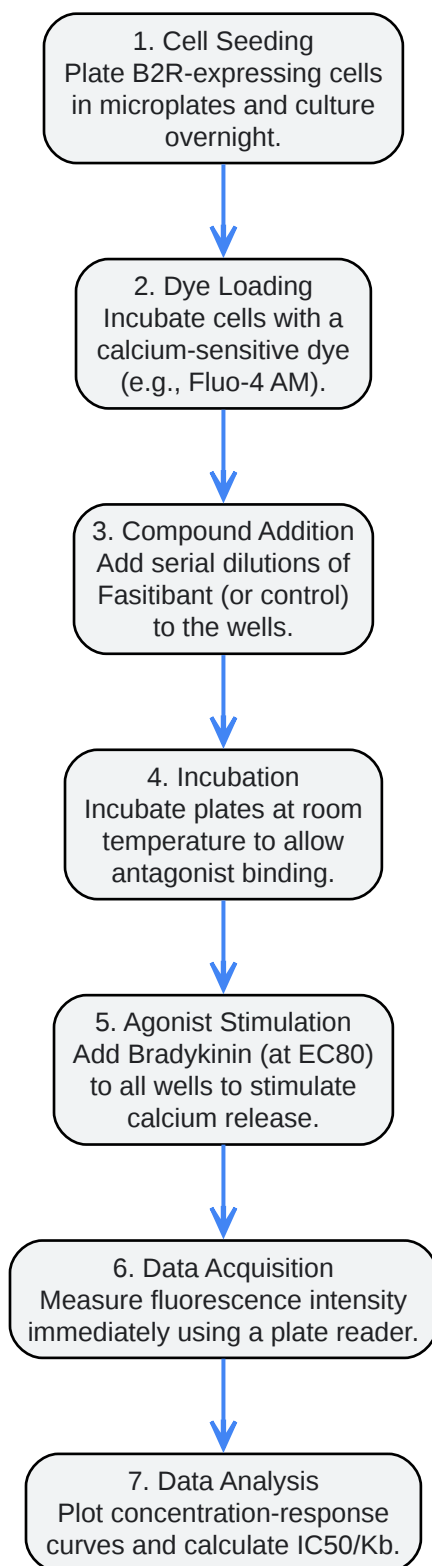
Objective: To determine the IC₅₀ and/or Kb value of **Fasitibant free base** by quantifying its ability to inhibit bradykinin-induced calcium mobilization in cells expressing the human bradykinin B2 receptor.

Materials:

- Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human bradykinin B2 receptor.
- Reagents:
 - Fasitibant free base**

- Bradykinin (agonist)
- Icatibant (reference antagonist)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Dimethyl sulfoxide (DMSO)
- Equipment:
 - Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
 - Cell culture incubator (37°C, 5% CO₂)
 - 96- or 384-well black, clear-bottom microplates

Workflow Diagram:



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Caption: Experimental workflow for the calcium mobilization assay.

Procedure:

- Cell Plating:
 - The day before the assay, seed the B2R-expressing cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation:
 - Prepare a stock solution of **Fasitibant free base** in DMSO.
 - Perform serial dilutions of Fasitibant in HBSS/HEPES buffer to create a concentration range appropriate for determining the IC₅₀ (e.g., 10⁻¹⁰ M to 10⁻⁵ M).^[7] Also prepare dilutions for bradykinin and the reference antagonist.
- Dye Loading:
 - Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS/HEPES buffer.
 - Aspirate the cell culture medium from the plates and add the dye-loading solution to each well.
 - Incubate the plates for 30-60 minutes at 37°C, protected from light.
- Assay Execution:
 - After incubation, wash the cells with HBSS/HEPES buffer to remove excess dye.
 - Add the various dilutions of Fasitibant, reference antagonist, or buffer (for control wells) to the plate.
 - Incubate for 5-30 minutes at room temperature.^{[7][8]}
 - Place the plate into the fluorometric plate reader.

- Initiate reading and, after establishing a stable baseline, add a pre-determined concentration of bradykinin (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells.
- Continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.
- Data Analysis:
 - The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
 - Determine the percent inhibition for each concentration of Fasitibant relative to the control wells (bradykinin stimulation without antagonist).
 - Plot the percent inhibition against the logarithm of the Fasitibant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
 - The Kb value can be calculated from the IC50 using the Cheng-Prusoff equation if the assay is performed under competitive equilibrium conditions.

Protocol 2: Human Umbilical Vein (HUV) Contractility Assay

This ex vivo assay uses a physiologically relevant human tissue that endogenously expresses the B2 receptor to measure the functional antagonism of Fasitibant.^{[10][11]}

Objective: To assess the ability of Fasitibant to inhibit bradykinin-induced smooth muscle contraction in isolated human umbilical vein rings.

Materials:

- Tissue: Freshly collected human umbilical cords.
- Reagents:
 - **Fasitibant free base**

- Bradykinin
- Krebs-Henseleit solution
- Equipment:
 - Organ bath system with isometric force transducers
 - Data acquisition system

Procedure:

- Tissue Preparation:
 - Obtain fresh human umbilical cords in accordance with ethical guidelines.
 - Isolate the umbilical vein and cut it into rings (2-3 mm).
 - Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Equilibration:
 - Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with washes every 15-20 minutes.
- Assay Execution:
 - Obtain a cumulative concentration-response curve for bradykinin to establish a baseline contractile response.
 - After washing and re-equilibration, incubate a set of tissues with a fixed concentration of Fasitibant for a predetermined period.
 - Generate a second cumulative concentration-response curve for bradykinin in the presence of Fasitibant.
 - Repeat this process with several different concentrations of Fasitibant.

- Data Analysis:
 - The antagonistic effect of Fasitibant is observed as a rightward shift in the bradykinin concentration-response curve.
 - The data can be analyzed using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 value can be converted to a Kb value.[11]
This analysis also confirms the competitive nature of the antagonism.[10]

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